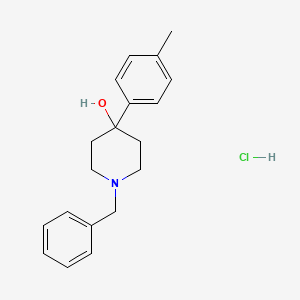

1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride

Description

1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride is a piperidine derivative characterized by a benzyl group at the 1-position and a para-tolyl (methylphenyl) substituent at the 4-position of the piperidine ring, with a hydroxyl group at the 4-carbon. This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the aromatic substituents, which may influence its pharmacokinetic behavior.

Properties

CAS No. |

83898-26-4 |

|---|---|

Molecular Formula |

C19H24ClNO |

Molecular Weight |

317.9 g/mol |

IUPAC Name |

1-benzyl-4-(4-methylphenyl)piperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C19H23NO.ClH/c1-16-7-9-18(10-8-16)19(21)11-13-20(14-12-19)15-17-5-3-2-4-6-17;/h2-10,21H,11-15H2,1H3;1H |

InChI Key |

JGTVXUARRNPJEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)O.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Benzyl-4-(p-tolyl)piperidin-4-ol Hydrochloride

General Synthetic Strategy

The synthesis generally involves:

- Formation of the piperidine ring substituted at the 4-position.

- Introduction of the benzyl group at the nitrogen (N-1 position).

- Functionalization at the 4-position with a p-tolyl group.

- Conversion to the hydrochloride salt for stability and isolation.

Key intermediates often include 1-benzyl-4-piperidinealdehyde or 1-benzyl-4-piperidinol derivatives, which are further elaborated to the target compound.

Preparation of 1-Benzyl-4-piperidinealdehyde Intermediate

The 1-benzyl-4-piperidinealdehyde is a crucial intermediate in the synthesis of 1-benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride. Several methods have been reported:

Reduction of 1-Benzyl-4-piperidine Carboxylic Acid Esters

- Starting from 1-benzyl-4-piperidine carboxylic acid esters, partial reduction using red aluminum complexes yields 1-benzyl-4-piperidinealdehyde.

- This method is industrially favorable due to the use of easily prepared starting materials, simple handling, high yield, and good purity.

- Reaction conditions typically involve low temperature (0–20 °C) and controlled addition of reagents.

- Yields reported are high, e.g., 91.7% to 96.5% with HPLC purity above 98%.

Swern Oxidation of 1-Benzyl-4-piperidine Carbinols

- 1-Benzyl-4-piperidine carbinols can be oxidized to the aldehyde using Swern oxidation.

- However, this method requires ultralow temperatures and produces malodorous dimethyl sulfide, limiting industrial application.

- Alternative oxidation systems using 2,2,6,6-tetramethyl-1-piperidones with sodium metaperiodate and sodium bromide have been developed to replace Swern oxidation with better environmental profiles.

Formation of the 4-(p-tolyl) Substituent

- The introduction of the p-tolyl group at the 4-position of the piperidine ring is typically achieved via cross-coupling reactions, such as Suzuki-Miyaura coupling, using appropriate aryl bromides and boronic ester derivatives.

- For example, 4-(p-tolyl)piperidine derivatives have been synthesized by coupling tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with 4-bromotoluene under palladium catalysis.

- Purification is usually done by flash column chromatography, yielding high purity products.

Reductive Amination and Deprotection Steps

- Reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney nickel catalyst is an efficient route to piperidin-4-yl derivatives.

- Subsequent deprotection of the benzyl group under hydrogenation conditions yields the free amine, which can be converted to the hydrochloride salt.

- This method benefits from commercially available starting materials, shorter reaction times, and high yields, making it suitable for large-scale synthesis.

Final Conversion to Hydrochloride Salt

- The free base 1-benzyl-4-(p-tolyl)piperidin-4-ol is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solvents).

- This step improves the compound’s stability, crystallinity, and ease of handling for further applications.

Summary of Key Preparation Data

Comprehensive Research Findings and Industrial Considerations

- The use of red aluminum complexes for selective reduction of esters to aldehydes offers a safer, more environmentally friendly alternative to traditional methods like Swern oxidation, which require ultralow temperatures and generate malodorous byproducts.

- The reductive amination approach using Raney nickel is advantageous for scale-up due to the use of inexpensive catalysts and commercially available starting materials.

- Cross-coupling methods for aryl substitution allow for modular synthesis and high yields, facilitating structural diversification of the piperidine core.

- The final hydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.

Chemical Reactions Analysis

Deprotection via Catalytic Hydrogenation

The benzyl group serves as a protective moiety for the piperidine nitrogen, enabling selective deprotection under hydrogenation conditions. Key findings include:

Reaction Conditions

| Starting Material | Catalyst | Solvent System | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|---|

| 1-Benzyl-4-(p-tolyl)piperidin-4-ol | 5% Pd/C | 2-Propanol/Water (3.6:1) | 30°C | 4-(p-Tolyl)piperidin-4-ol | ~90% |

-

Mechanism : Hydrogenolysis cleaves the C–N bond of the benzyl group, yielding the secondary amine and toluene byproduct.

-

Applications : This reaction is critical for generating intermediates in medicinal chemistry, such as antiviral agents or acetylcholinesterase inhibitors .

Salt Formation and Acid-Base Reactions

The hydrochloride salt stabilizes the compound, but reversible protonation enables acid-base reactivity:

Key Observations

-

Deprotonation : Treatment with NaOH (pH ≥13) converts the hydrochloride to the free base, which is extractable into ether .

-

Reprecipitation : Passing HCl gas through the free base solution regenerates the hydrochloride salt, often purified via recrystallization (e.g., acetone/2-propanol) .

Functionalization of the Piperidine Ring

The hydroxyl group at the 4-position exhibits moderate nucleophilicity, enabling derivatization:

Alkylation

Reaction with alkyl halides under basic conditions introduces substituents at the hydroxyl oxygen:

text1-Benzyl-4-(p-tolyl)piperidin-4-ol + R-X → 1-Benzyl-4-(p-tolyl)-4-OR-piperidine

-

Example : Methylation with methyl iodide yields 4-methoxy derivatives, used in nucleotide synthesis .

Oxidation

While direct oxidation of the hydroxyl group is not explicitly documented for this compound, analogous piperidin-4-ols undergo oxidation to ketones using MnO₂ or DDQ :

text4-(p-Tolyl)piperidin-4-ol → 4-(p-Tolyl)piperidin-4-one

Stereochemical Considerations

The spatial arrangement of substituents influences reactivity:

-

Cis/Trans Isomerism : Piperidin-4-ol derivatives exhibit chair conformations where the hydroxyl and aryl groups adopt axial or equatorial positions .

-

Impact : Steric hindrance from the p-tolyl group may slow reactions at the hydroxyl group compared to less hindered analogs.

Acetylcholinesterase Inhibitors

-

Wittig Reaction : Conversion to 4-formylpiperidine derivatives enables synthesis of donepezil analogs .

Stability and Degradation

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics allow for the development of drugs that can modulate neurotransmitter systems effectively. For instance, it has been utilized in the synthesis of compounds that exhibit selective activity against certain receptors involved in mental health disorders, thereby enhancing therapeutic efficacy while minimizing side effects .

Case Study: Neurological Disorders

Research has demonstrated that derivatives of this compound can influence serotonin and dopamine pathways, which are critical in treating conditions such as depression and anxiety. For example, a study highlighted the synthesis of related piperidine derivatives that showed promise in preclinical models for their potential antidepressant effects .

Neuroscience Research

Modulating Neurotransmitter Systems

The compound is extensively used in neuroscience to study its effects on neurotransmitter systems. Its ability to interact with specific receptors makes it a valuable tool for understanding brain function and the underlying mechanisms of various mental health disorders.

Research Findings

A comprehensive analysis indicated that compounds similar to 1-benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride can alter synaptic transmission and plasticity, providing insights into their roles in cognitive functions and mood regulation . This research contributes to the broader understanding of how chemical modifications can enhance or inhibit neurotransmitter activity.

Drug Design

Selective Therapeutic Agents

The structural properties of 1-benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride facilitate its use in drug design aimed at creating selective therapeutic agents. The ability to modify its structure leads to the development of compounds with improved selectivity for target receptors.

Innovative Approaches

Recent studies have focused on synthesizing analogs of this compound to assess their pharmacological profiles. For example, modifications at the benzyl position have yielded derivatives with enhanced potency against specific targets involved in neuropsychiatric conditions .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, 1-benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride is employed to develop methods for detecting and quantifying related compounds in biological samples. This application is crucial for monitoring drug levels during clinical trials and understanding metabolic pathways.

Methodologies

Techniques such as high-performance liquid chromatography (HPLC) have been utilized to analyze the pharmacokinetics of this compound and its metabolites. Such analytical methods ensure accurate dosage regimens and contribute to the safety profiles of new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, influencing neurotransmission pathways. This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The indanone moiety in Donepezil is critical for its high AChE inhibitory potency (IC50 ~6.7 nM), whereas the p-tolyl group in the target compound lacks this electron-rich aromatic system, likely reducing AChE affinity . 4-Fluorobenzyl and 4-chlorobenzyl analogs exhibit divergent therapeutic applications (e.g., anti-inflammatory vs. antipsychotic intermediates), highlighting the role of halogen substituents in target specificity .

Hydroxyl Group Role: The 4-OH group in the target compound and its analogs may enhance solubility but could reduce blood-brain barrier penetration compared to non-hydroxylated derivatives like Donepezil .

Physicochemical Properties and ADME Considerations

Q & A

Q. Contradictions to Address :

- Discrepancies in melting points across studies may arise from polymorphic forms or hydrate formation, necessitating differential scanning calorimetry (DSC) for verification .

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. First Aid :

- Skin Contact : Wash immediately with soap and water; apply emollient if irritation persists .

- Eye Exposure : Rinse with saline solution for 15 minutes and seek medical evaluation .

Advanced Question: What mechanistic insights explain side reactions during the synthesis of this compound?

Methodological Answer:

Common Side Reactions :

Q. Mechanistic Studies :

- DFT Calculations : Predict reaction pathways and transition states for cyclization steps .

- Isotopic Labeling : -labeled precursors track carbon migration during ring formation .

Advanced Question: How can researchers address analytical challenges in quantifying trace impurities?

Methodological Answer:

Advanced Techniques :

Q. Validation :

- Spike-and-Recovery Tests : Validate methods by spiking known impurities (e.g., p-tolyl chloride) into pure samples .

Advanced Question: What strategies are effective for synthesizing novel derivatives of this compound for structure-activity studies?

Methodological Answer:

Derivatization Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.